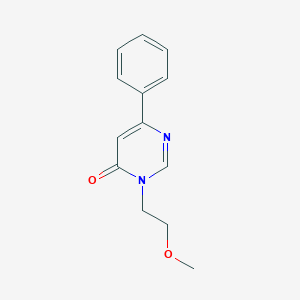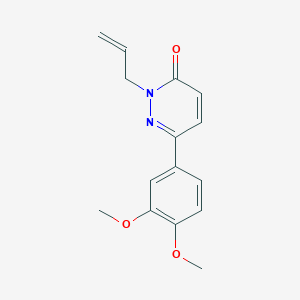
3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of a phenyl group and a methoxyethyl group suggests that this compound may have unique properties compared to other pyrimidinones .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, a phenyl ring, and a methoxyethyl group. The exact structure would depend on the positions of these groups on the pyrimidinone ring .Chemical Reactions Analysis
Pyrimidinones can participate in a variety of chemical reactions, particularly those involving the carbonyl group and the nitrogen atoms in the ring. The phenyl and methoxyethyl groups may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxyethyl group could increase its solubility in organic solvents .科学研究应用
3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is used in scientific research as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting DHODH, this compound can be used to study the role of pyrimidines in various biological processes. This compound has also been studied for its potential use in the treatment of autoimmune diseases, cancer, and other diseases.
作用机制
3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one acts as an inhibitor of DHODH by forming a covalent bond with the enzyme. This covalent bond prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate. This prevents the synthesis of pyrimidines, which are essential components of DNA and RNA.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer properties. In animal studies, this compound has been shown to reduce inflammation in the lungs, liver, and kidneys. In cell culture studies, this compound has been shown to inhibit the growth of cancer cells. In addition, this compound has been shown to increase the activity of certain enzymes involved in the metabolism of drugs, which could potentially lead to improved drug efficacy.
实验室实验的优点和局限性
The advantages of using 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one in laboratory experiments include its availability, low cost, and relative stability. Additionally, this compound is relatively easy to synthesize and has been well characterized. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound is an irreversible inhibitor of DHODH, which means that it cannot be used to study the effects of reversible inhibition.
未来方向
There are several potential future directions for 3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one research. One potential direction is to explore the use of this compound as an anti-cancer agent. This could involve studying the effects of this compound on the growth and proliferation of cancer cells in vitro and in vivo. Additionally, further research could be done to explore the potential of this compound as an inhibitor of other enzymes involved in the metabolism of drugs. Finally, further research could be done to explore the potential of this compound as an anti-inflammatory agent.
合成方法
3-(2-methoxyethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is synthesized through a multi-step reaction. The first step involves the reaction of 2-methoxyethyl benzaldehyde with 1-methyl-3-phenyl-1H-pyrazol-5-amine. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and yields 2-methoxyethyl-6-phenyl-4-pyrazolecarbonitrile as an intermediate. The intermediate is then treated with isopropyl chloroformate and triethylamine to form this compound.
安全和危害
属性
IUPAC Name |
3-(2-methoxyethyl)-6-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-8-7-15-10-14-12(9-13(15)16)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKETXTCXPNKXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC(=CC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B6581793.png)

![2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6581805.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581822.png)
![1-methyl-2-oxo-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6581823.png)
![N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6581830.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581837.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581849.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6581854.png)
![3-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B6581859.png)
![2,5-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide](/img/structure/B6581869.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6581880.png)
![4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine](/img/structure/B6581891.png)
![1-(1-methanesulfonylpiperidine-4-carbonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581897.png)